![molecular formula C11H21NO B2741728 4-(3,3-Dimethylpiperidin-1-yl)butan-2-one CAS No. 1343895-87-3](/img/structure/B2741728.png)
4-(3,3-Dimethylpiperidin-1-yl)butan-2-one
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Description
4-(3,3-Dimethylpiperidin-1-yl)butan-2-one, also known as DMHP, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been found to have stimulant effects on the human body. The chemical structure of DMHP is similar to that of other designer drugs such as MDPV and α-PVP.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as essential building blocks in drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids. Researchers have explored various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Investigating the pharmacological applications of synthetic and natural piperidines is crucial for designing potential drugs containing this moiety.
Dual Kinase Inhibitors
A series of 2-amino-4-(1-piperidine) pyridine derivatives, including 4-(3,3-Dimethylpiperidin-1-yl)butan-2-one , were designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Antibacterial and Antifungal Activity
In vitro studies have demonstrated that 4-(3,3-Dimethylpiperidin-1-yl)butan-2-one exhibits strong inhibitory activity against certain pathogenic bacteria and fungi. Notably, it shows promise against both bacterial and fungal strains .
Chemical Synthesis
Efficient methods for synthesizing substituted piperidines are actively researched. The development of cost-effective and rapid synthetic routes is essential for accessing biologically active compounds containing the piperidine ring .
Biological Evaluation
Researchers continue to explore the biological properties of piperidine-containing compounds. By evaluating their effects on cellular processes, enzymatic activity, and receptor interactions, scientists gain insights into potential therapeutic applications .
Multicomponent Reactions
Multicomponent reactions involving piperidines offer a versatile approach to constructing complex molecules. These reactions allow for the rapid assembly of diverse chemical structures, making them valuable tools in organic synthesis .
properties
IUPAC Name |
4-(3,3-dimethylpiperidin-1-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10(13)5-8-12-7-4-6-11(2,3)9-12/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOUWPRDWFWMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCCC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Dimethylpiperidin-1-yl)butan-2-one | |
CAS RN |
1343895-87-3 |
Source
|
Record name | 4-(3,3-dimethylpiperidin-1-yl)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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